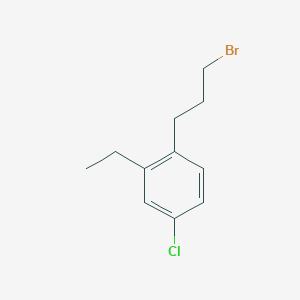

1-(3-Bromopropyl)-4-chloro-2-ethylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrCl |

|---|---|

Molecular Weight |

261.58 g/mol |

IUPAC Name |

1-(3-bromopropyl)-4-chloro-2-ethylbenzene |

InChI |

InChI=1S/C11H14BrCl/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

VKKRISSANQWTBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)CCCBr |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 3 Bromopropyl 4 Chloro 2 Ethylbenzene

Retrosynthetic Analysis and Identification of Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 1-(3-bromopropyl)-4-chloro-2-ethylbenzene, the analysis involves disconnecting the substituents from the aromatic ring to identify potential precursors.

The key disconnections for the target molecule are the carbon-carbon bonds of the ethyl and bromopropyl groups, and the carbon-chlorine bond. The order of these disconnections is critical due to the directing effects of the substituents.

Retrosynthetic Pathway:

A plausible retrosynthetic pathway is outlined below:

Disconnection of the bromopropyl group: The 3-bromopropyl group can be introduced via Friedel-Crafts acylation followed by reduction and subsequent functional group transformation. This leads back to a 1-(4-chloro-2-ethylphenyl)propan-1-one (B14064467) precursor.

Disconnection of the ethyl group: The ethyl group can be introduced via Friedel-Crafts acylation followed by reduction. This points to a chloro-substituted benzene (B151609) derivative as a precursor.

Disconnection of the chloro group: The chlorine atom can be introduced via electrophilic halogenation.

Based on this analysis, a logical starting material would be ethylbenzene (B125841) or a related simple aromatic compound. The forward synthesis would then involve a sequence of electrophilic aromatic substitution and side-chain modification reactions.

Potential Precursors:

| Precursor Name | Chemical Structure | Rationale for Selection |

| 1-Chloro-3-ethylbenzene | Cl-C₆H₄-CH₂CH₃ | A commercially available disubstituted benzene that can be further functionalized. |

| Ethylbenzene | C₆H₅-CH₂CH₃ | A simple starting material that allows for sequential introduction of the required substituents. |

| 4-Chloro-2-ethyl-acetophenone | CH₃CO-C₆H₃(Cl)(CH₂CH₃) | An intermediate that could be formed during the synthesis and subsequently elaborated. |

Approaches to Aromatic Substitution and Functionalization of the Benzene Ring

The synthesis of this compound involves a series of electrophilic aromatic substitution reactions. The order of these reactions is crucial for achieving the desired regiochemistry. The ethyl group is an ortho, para-director and an activating group. The chloro group is also an ortho, para-director but is a deactivating group.

The introduction of a chlorine atom onto the benzene ring can be achieved through electrophilic halogenation. When starting with ethylbenzene, chlorination will yield a mixture of ortho and para isomers. vedantu.com The ethyl group directs the incoming electrophile to these positions.

To obtain the desired 4-chloro-2-ethylbenzene intermediate, a separation of the isomeric mixture of 2-chloroethylbenzene and 4-chloroethylbenzene would be necessary. The reaction is typically carried out using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). fiveable.me

Catalysts can be employed to influence the regioselectivity of the chlorination. For instance, specific catalyst systems have been developed for the para-directed chlorination of alkylbenzenes. google.com

The introduction of the ethyl and bromopropyl groups can be accomplished through Friedel-Crafts reactions. mt.com

Direct Friedel-Crafts alkylation with a propyl halide is prone to carbocation rearrangements, which would lead to the formation of an isopropyl group on the ring rather than a propyl group. masterorganicchemistry.com To circumvent this, a Friedel-Crafts acylation followed by a reduction is the preferred method for introducing a straight-chain alkyl group. libretexts.org

For the synthesis of the target molecule, a plausible route starting from 1-chloro-4-ethylbenzene (B1585538) would involve a Friedel-Crafts acylation with propanoyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst like AlCl₃. This would yield 1-(4-chloro-2-ethylphenyl)propan-1-one. The directing effects of the chloro and ethyl groups would favor the substitution at the 2-position.

The resulting ketone can then be reduced to the corresponding alkyl chain. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

The terminal bromine can then be introduced. One possible method involves the conversion of a terminal alcohol to a bromide. For example, the acylated product could be reduced to an alcohol, which is then converted to the bromide using a reagent like phosphorus tribromide (PBr₃).

The order of introduction of the substituents is critical. If we start with ethylbenzene, chlorination gives a mixture of ortho and para isomers. vedantu.com Separation of the desired para-isomer, 1-chloro-4-ethylbenzene, would be necessary. Subsequent Friedel-Crafts acylation with propanoyl chloride would then be directed to the position ortho to the ethyl group and meta to the chlorine, which is the desired C-2 position.

An alternative approach could involve starting with a different precursor and modifying the side chains. However, the Friedel-Crafts acylation/reduction strategy offers a reliable method for introducing the propyl chain without rearrangement.

The synthesis of polysubstituted benzenes requires careful control of regioselectivity. The directing effects of the substituents already present on the ring dictate the position of subsequent substitutions. fiveable.mersc.org

In the proposed synthesis of this compound starting from ethylbenzene:

Chlorination of ethylbenzene: This yields a mixture of 2-chloroethylbenzene and 4-chloroethylbenzene. The desired para isomer must be isolated.

Friedel-Crafts acylation of 1-chloro-4-ethylbenzene: The ethyl group is an activating ortho, para-director, while the chloro group is a deactivating ortho, para-director. The activating effect of the ethyl group will predominantly direct the incoming acyl group to the position ortho to it (the C-2 position), which is also meta to the deactivating chloro group. This provides the desired regiochemistry.

Summary of Directing Effects:

| Substituent | Directing Effect | Activating/Deactivating |

| -CH₂CH₃ (Ethyl) | ortho, para | Activating |

| -Cl (Chloro) | ortho, para | Deactivating |

| -COR (Acyl) | meta | Deactivating |

The synthesis of highly substituted benzenes with complete regiochemical control is an area of ongoing research, with various methods being developed to achieve specific substitution patterns. oregonstate.edu

Regioselectivity Control in Polysubstituted Benzene Synthesis

Directing Effects of Existing Substituents

The placement of incoming electrophiles during the synthesis is controlled by the directing effects of the ethyl and chloro groups. wikipedia.org Both are classified as ortho, para-directors, meaning they direct new substituents to the positions adjacent (ortho) and opposite (para) to themselves. However, they influence the reactivity of the benzene ring in opposing ways.

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating substituent. savemyexams.com It donates electron density to the benzene ring through an inductive effect (+I), making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org

Chloro Group (-Cl): As a halogen, it is a deactivating substituent. organicchemistrytutor.com It withdraws electron density from the ring via its inductive effect (-I) due to high electronegativity. However, it can donate electron density through resonance (+R) via its lone pairs, which is why it directs incoming electrophiles to the ortho and para positions. quora.comlibretexts.org

When both groups are present, the activating effect of the ethyl group generally has a stronger influence on the rate and position of subsequent reactions than the deactivating chloro group. libretexts.org

Interactive Table: Directing Effects of Substituents

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Preference |

| Ethyl (-C₂H₅) | Activating | Electron-donating (+I) | None | Increases | Ortho, Para |

| Chloro (-Cl) | Deactivating | Electron-withdrawing (-I) | Electron-donating (+R) | Decreases | Ortho, Para |

Order of Introduction of Substituents for Desired Isomer Formation

A logical and efficient synthesis of this compound requires a specific sequence of reactions to ensure the correct 1,2,4-substitution pattern. libretexts.orglibretexts.org A plausible route begins with a disubstituted benzene and proceeds as follows:

Chlorination of Ethylbenzene: The synthesis can commence with ethylbenzene. Electrophilic chlorination yields a mixture of 1-chloro-2-ethylbenzene (B1361349) (ortho) and 1-chloro-4-ethylbenzene (para). The para isomer is the desired starting material for the subsequent step and can be separated from the mixture.

Friedel-Crafts Acylation: The key step to building the side chain is the Friedel-Crafts acylation of 1-chloro-4-ethylbenzene. wikipedia.org Using 3-chloropropanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), the acyl group is introduced onto the ring. The directing effects of the existing substituents guide the new group to the position ortho to the activating ethyl group and meta to the deactivating chloro group. This regioselectivity is crucial for obtaining the desired isomer, 3-chloro-1-(4-chloro-2-ethylphenyl)propan-1-one.

Ketone Reduction: The carbonyl group introduced during acylation is then reduced to a methylene (B1212753) (-CH₂-) group. This is typically achieved through methods like the Wolff-Kishner or Clemmensen reduction, yielding 1-(3-chloropropyl)-4-chloro-2-ethylbenzene. This intermediate is now ready for the final bromine incorporation.

Introduction of the Bromopropyl Side Chain

With the chlorinated propyl side chain in place, the final step is to replace the chlorine atom with a bromine atom. This can be approached through different chemical strategies.

Halogenation Methods for the Propyl Chain

Direct halogenation of an existing propyl chain is a common method for introducing a halogen. studymind.co.uk The most prevalent technique for this is free-radical bromination, often using N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. orgoreview.comucalgary.ca

However, this method is highly regioselective and depends on the stability of the radical intermediate formed. themasterchemistry.com In an alkylbenzene, the benzylic position (the carbon atom directly attached to the benzene ring) is preferentially halogenated because the resulting benzylic radical is significantly stabilized by resonance with the aromatic ring. ucalgary.ca Therefore, applying free-radical bromination to a precursor like 1-chloro-2-ethyl-4-propylbenzene would result in the formation of 1-(1-bromopropyl)-4-chloro-2-ethylbenzene, which is not the desired isomer. This method is thus unsuitable for synthesizing the target compound where the bromine is on the terminal carbon of the propyl chain.

Interactive Table: Comparison of Propyl Chain Bromination Methods

| Method | Reagents | Intermediate | Position of Bromination | Product Isomer | Suitability for Target |

| Free-Radical Halogenation | NBS, Light/Peroxide | Benzylic Radical | C1 (Benzylic) | 1-Bromopropyl | Unsuitable |

| Nucleophilic Substitution | NaBr in Acetone (B3395972) | SN2 Transition State | C3 (Terminal) | 3-Bromopropyl | Suitable |

Nucleophilic Substitution Routes for Bromine Incorporation

Nucleophilic substitution provides a reliable and regioselective route for introducing the bromine atom at the desired terminal position of the propyl chain. viu.calibretexts.org

One effective method is the Finkelstein reaction , a halogen exchange reaction. organic-chemistry.org Starting from the 1-(3-chloropropyl)-4-chloro-2-ethylbenzene intermediate, the terminal chlorine atom is substituted by bromine. The reaction is typically carried out by treating the chloro-compound with sodium bromide (NaBr) in a solvent like acetone. libretexts.org This is a classic Sₙ2 reaction where the bromide ion acts as the nucleophile, attacking the carbon bearing the chlorine and displacing it.

Alternatively, if the synthesis were routed through an alcohol intermediate, such as 3-(4-chloro-2-ethylphenyl)propan-1-ol, the hydroxyl group could be converted to a bromide. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation, which also proceeds via a nucleophilic substitution mechanism. universalclass.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the synthesis are highly dependent on the careful control of reaction parameters, particularly solvent and temperature.

Solvent Effects and Temperature Control in Synthesis

Each step in the proposed synthetic pathway has distinct optimal conditions:

Friedel-Crafts Acylation: This reaction typically requires a Lewis acid catalyst (e.g., AlCl₃) and is often performed at low temperatures (e.g., 0-5 °C) to minimize side reactions and potential rearrangement. gla.ac.ukresearchgate.net The choice of solvent is also critical; common solvents include carbon disulfide (CS₂) or, in some cases, the aromatic reactant itself is used in excess.

Wolff-Kishner Reduction: This reduction of the ketone to an alkane requires harsh conditions, including high temperatures (180-200 °C) and a basic environment. A high-boiling-point solvent, such as ethylene (B1197577) glycol or diethylene glycol, is necessary to achieve the required temperatures.

Finkelstein Reaction (Halogen Exchange): The choice of solvent is key to the success of this equilibrium-driven reaction. Acetone is the preferred solvent because while sodium bromide is soluble in it, the sodium chloride byproduct is not. libretexts.org According to Le Châtelier's principle, the precipitation of sodium chloride from the reaction mixture drives the equilibrium towards the formation of the desired alkyl bromide. The reaction is often carried out at an elevated temperature, typically the reflux temperature of acetone, to increase the reaction rate. libretexts.org

Catalyst Selection for Specific Transformations

The success of the synthetic strategy hinges on the appropriate selection of catalysts or reagents for each specific transformation. The choice of catalyst influences reaction rate, yield, and selectivity.

Friedel-Crafts Acylation: This reaction is a cornerstone of C-C bond formation on aromatic rings and requires a catalyst to activate the acylating agent. mt.com The most common catalysts are strong Lewis acids. mt.com The catalyst polarizes the carbon-halogen bond of the acyl chloride, making the carbonyl carbon a potent electrophile that can be attacked by the electron-rich benzene ring. libretexts.org

Several Lewis acids can be employed for this transformation, each with distinct activities and substrate compatibilities. nih.gov Aluminum chloride (AlCl₃) is a powerful and widely used catalyst for this reaction due to its high activity. mt.com Other options include ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄). nih.govlibretexts.org The choice often depends on the reactivity of the aromatic substrate; for activated rings, milder catalysts may be sufficient, while deactivated rings may require stronger Lewis acids like AlCl₃. nih.gov

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Anhydrous, often in solvents like CS₂ or CH₂Cl₂ | High reactivity, cost-effective. mt.com | Requires more than stoichiometric amounts, can promote side reactions. |

| Ferric Chloride (FeCl₃) | Anhydrous, similar to AlCl₃ | Less reactive but often sufficient, cheaper than AlCl₃. libretexts.org | Can be less effective for deactivated rings. |

| Tin Tetrachloride (SnCl₄) | Can be used in various organic solvents | Milder catalyst, can offer better selectivity. nih.gov | Higher cost, lower reactivity. |

| Titanium Tetrachloride (TiCl₄) | Used in chlorinated solvents | Good catalyst for a range of substrates. nih.gov | Moisture sensitive, can be expensive. |

Clemmensen Reduction: The reduction of the aryl ketone intermediate, 3-chloro-1-(4-chloro-2-ethylphenyl)propan-1-one, to an alkyl chain is critical. The Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) is a classic and effective method for this transformation. This reaction is particularly well-suited for ketones that are stable in strong acidic conditions. While not a catalytic reaction in the traditional sense, the zinc amalgam is the key reagent that facilitates the deoxygenation. Alternative methods include the Wolff-Kishner reduction (hydrazine and a strong base), which is performed under basic conditions and would be suitable if the substrate were sensitive to acid. Catalytic hydrogenation over a palladium-on-carbon (Pd/C) catalyst is another modern alternative that proceeds under milder conditions.

Finkelstein Halogen Exchange: This reaction transforms the chloropropyl side chain into the desired bromopropyl group. The reaction is typically carried out by treating the chlorinated intermediate with an excess of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in a solvent like acetone. The equilibrium is driven towards the product because sodium chloride is insoluble in acetone and precipitates out of the solution. While often uncatalyzed, the efficiency of the reaction can sometimes be improved by the use of phase-transfer catalysts, especially if dealing with biphasic reaction media.

Advanced Purification Techniques for High-Purity Synthesis Products

Achieving high purity in the final product and its intermediates is crucial, particularly if the compound is intended for use in applications such as pharmaceutical synthesis. jocpr.com A combination of classical and advanced purification techniques is employed throughout the synthetic sequence to remove unreacted starting materials, catalysts, reagents, and byproducts. researchgate.net

Purification of Intermediates: After the Friedel-Crafts acylation, the crude product, 3-chloro-1-(4-chloro-2-ethylphenyl)propan-1-one, must be separated from the catalyst and any side products. This typically involves an aqueous work-up where the reaction mixture is quenched with water or dilute acid to decompose the aluminum chloride complex. Liquid-liquid extraction is then used to separate the organic product from the aqueous phase. nih.gov Further purification can be achieved by recrystallization if the product is a solid, or by distillation under reduced pressure if it is a high-boiling liquid. quora.comnih.gov

Following the Clemmensen reduction, another extractive work-up is necessary to separate the product, 1-(3-chloropropyl)-4-chloro-2-ethylbenzene, from the acidic aqueous medium and zinc salts.

Purification of the Final Product: The final product, this compound, must be meticulously purified to remove any remaining chlorinated precursor, inorganic salts from the Finkelstein reaction, and any other impurities.

Advanced Chromatography: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a powerful technique for isolating highly pure compounds. jocpr.com It offers high resolution and is suitable for separating compounds with very similar physical properties. pharmacompass.com For larger scale purification, column chromatography using silica (B1680970) gel is a standard and effective method for separating non-volatile organic compounds. quora.com

Distillation: If the final product is a liquid with sufficient thermal stability, fractional distillation under high vacuum can be an effective method to separate it from impurities with different boiling points. chemguide.co.uk

Crystallization: If the final product can be obtained as a stable solid, crystallization is one of the most effective methods for achieving high purity. nih.gov Techniques such as agitated bed crystallization can be employed to control crystal size and purity, which is particularly relevant in pharmaceutical manufacturing. nih.gov

| Synthetic Step | Compound | Primary Purification Method | Advanced/Alternative Method |

|---|---|---|---|

| Friedel-Crafts Acylation | 3-chloro-1-(4-chloro-2-ethylphenyl)propan-1-one | Liquid-Liquid Extraction, Recrystallization | Column Chromatography |

| Clemmensen Reduction | 1-(3-chloropropyl)-4-chloro-2-ethylbenzene | Liquid-Liquid Extraction | Vacuum Distillation |

| Finkelstein Reaction | This compound | Filtration, Liquid-Liquid Extraction | Preparative HPLC, Fractional Vacuum Distillation |

Chemical Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 4 Chloro 2 Ethylbenzene

Reactivity of the Aryl Halide Moiety

The aryl chloride portion of the molecule is characterized by a chlorine atom attached to an sp²-hybridized carbon of the benzene (B151609) ring. This C-Cl bond is significantly stronger and less reactive than the C-Br bond in the alkyl chain. Its reactions typically require harsh conditions or the use of transition metal catalysts to proceed.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, provides a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the aryl chloride position under milder conditions than SNAr. wikipedia.org These reactions are central to modern organic synthesis.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.org It is widely used for the synthesis of biaryls and substituted aromatic compounds. wikipedia.org The general catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chlorine bond to form a Pd(II) complex. This step is typically rate-limiting, especially for less reactive aryl chlorides. wikipedia.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide, a process usually facilitated by a base. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

While aryl iodides and bromides are more reactive, advancements in catalyst design have made the coupling of aryl chlorides efficient. organic-chemistry.org These reactions often require specialized catalysts composed of a palladium source and bulky, electron-rich phosphine (B1218219) ligands that promote the challenging oxidative addition step. organic-chemistry.org

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | PCy₃ (Tricyclohexylphosphine) | K₃PO₄ | Toluene (B28343) |

| Pd₂(dba)₃ | P(t-Bu)₃ (Tri-tert-butylphosphine) | Cs₂CO₃ | Dioxane |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |

| [Pd(cinnamyl)Cl]₂ | XPhos | K₃PO₄ | t-Amyl alcohol |

Other important palladium-catalyzed cross-coupling reactions could also be applied to the aryl chloride moiety of 1-(3-bromopropyl)-4-chloro-2-ethylbenzene.

Sonogashira Coupling : This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne. wikipedia.orglibretexts.org It typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The coupling of aryl chlorides is more demanding than that of aryl bromides or iodides and often requires higher temperatures or more active catalyst systems. nrochemistry.com

Heck Reaction : The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene. organic-chemistry.orgwikipedia.org The reaction leads to the formation of a substituted alkene, usually with high trans selectivity. organic-chemistry.org As with other couplings, aryl chlorides are less reactive and necessitate specific catalytic systems, often involving phosphine-free catalysts or specialized ligands. organic-chemistry.orgwikipedia.org

Stille Coupling : This reaction involves the coupling of the aryl halide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to various functional groups. organic-chemistry.orglibretexts.org However, the toxicity of tin reagents is a significant drawback. organic-chemistry.orgwikipedia.org The reaction can be accelerated by the use of additives like copper(I) salts. harvard.edu

| Reaction | Coupling Partner | Typical Catalyst System | Base/Additive | Solvent |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine or Triethylamine | THF or DMF |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ or Et₃N | DMF or DMA |

| Stille | Organostannane | Pd(PPh₃)₄ | LiCl (additive) | Toluene or Dioxane |

Effects of Chloro-Substitution on Aromatic Reactivity

The reactivity of aryl halides in transition metal-catalyzed cross-coupling reactions generally follows the order I > Br > OTf > Cl. wikipedia.org This trend is attributed to the bond dissociation energy of the carbon-halogen bond, with the C-Cl bond being the strongest and thus the most difficult to break. Consequently, the oxidative addition of the palladium catalyst to the C-Cl bond is slower and requires more energy compared to C-Br or C-I bonds. To overcome this, catalyst systems for aryl chlorides are designed to be more electron-rich, which enhances the nucleophilicity of the palladium center and facilitates its insertion into the strong C-Cl bond.

Reactivity of the Alkyl Bromide Moiety

The 3-bromopropyl group features a primary alkyl bromide, which is a versatile functional group for nucleophilic substitution reactions. The carbon atom bonded to the bromine is sp³-hybridized and electrophilic due to the polarity of the C-Br bond. This site is highly susceptible to attack by a wide range of nucleophiles.

These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key features of the Sₙ2 pathway for the 3-bromopropyl group are:

Concerted Mechanism : The reaction occurs in a single step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com

Backside Attack : The nucleophile approaches the carbon atom from the side opposite to the leaving group. youtube.com

Kinetics : The reaction rate is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. youtube.com

The primary nature of the alkyl halide strongly favors the Sₙ2 mechanism over the unimolecular (Sₙ1) pathway, as the formation of a primary carbocation intermediate required for an Sₙ1 reaction is energetically unfavorable. The lack of significant steric hindrance around the electrophilic carbon further facilitates nucleophilic attack. This moiety can be selectively targeted by choosing reaction conditions (e.g., lower temperatures, no transition metal catalyst) under which the aryl chloride remains unreactive. Common transformations include the synthesis of nitriles (with NaCN), azides (with NaN₃), ethers (with alkoxides), and amines (with ammonia (B1221849) or primary/secondary amines).

Nucleophilic Aliphatic Substitution Reactions (SN1/SN2)

The primary carbon-bromine bond in the propyl chain is susceptible to nucleophilic attack. Given that it is a primary alkyl halide, the SN2 mechanism is generally favored over the SN1 pathway, which would involve a less stable primary carbocation. msu.edu The rate of these reactions is typically second-order, depending on the concentration of both the substrate and the nucleophile.

When subjected to a strong base, this compound can undergo intramolecular cyclization. This reaction, a type of intramolecular SN2 reaction, can lead to the formation of a tetralin derivative. The reaction is initiated by the deprotonation of a benzylic proton on the ethyl group, creating a carbanion that then acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom.

For this cyclization to occur, the molecule must adopt a conformation that allows the nucleophilic center to approach the electrophilic carbon from the backside, characteristic of an SN2 reaction. The formation of the six-membered ring is generally thermodynamically favored.

Table 1: Intramolecular Cyclization of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Strong, non-nucleophilic base (e.g., NaH, LDA) | 6-Chloro-8-ethyl-1,2,3,4-tetrahydronaphthalene | Intramolecular SN2 |

Note: The data in this table is illustrative of expected chemical transformations and may not represent experimentally verified results.

In the presence of external nucleophiles, this compound readily participates in intermolecular SN2 reactions. msu.edu A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of diverse functional groups. The efficiency of these reactions is influenced by the strength and steric bulk of the nucleophile, as well as the reaction solvent and temperature.

Strong nucleophiles such as cyanide, azide, and thiolates react efficiently. Oxygen-based nucleophiles like hydroxide (B78521) and alkoxides also yield substitution products, although elimination reactions can be a competing pathway, particularly with sterically hindered bases.

Table 2: Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Product | Functional Group Introduced |

| Sodium Cyanide (NaCN) | 4-(4-Chloro-2-ethylphenyl)butanenitrile | Nitrile |

| Sodium Azide (NaN3) | 1-(3-Azidopropyl)-4-chloro-2-ethylbenzene | Azide |

| Sodium Methoxide (NaOCH3) | 1-Chloro-2-ethyl-4-(3-methoxypropyl)benzene | Ether |

| Sodium Thiophenoxide (NaSPh) | 1-Chloro-2-ethyl-4-(3-(phenylthio)propyl)benzene | Thioether |

| Ammonia (NH3) | 3-(4-Chloro-2-ethylphenyl)propan-1-amine | Primary Amine |

Note: The data in this table is illustrative of expected chemical transformations and may not represent experimentally verified results.

Elimination Reactions and Olefin Formation

When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene. libretexts.orglibretexts.org In this concerted reaction, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a double bond is formed.

Given the structure of the substrate, the primary product of this elimination would be 1-chloro-2-ethyl-4-(prop-1-en-1-yl)benzene. The use of a bulky base, such as potassium tert-butoxide, favors elimination over substitution. utdallas.edu

Table 3: Elimination Reaction of this compound

| Reactant | Reagent | Major Product | Reaction Type |

| This compound | Potassium tert-butoxide (t-BuOK) | 1-Chloro-2-ethyl-4-(prop-1-en-1-yl)benzene | E2 Elimination |

Note: The data in this table is illustrative of expected chemical transformations and may not represent experimentally verified results.

Radical Reactions Involving the Bromopropyl Group

The carbon-bromine bond can also undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a radical reagent like tributyltin hydride (Bu3SnH). The resulting radical can then participate in various radical-mediated transformations. For instance, in a reductive dehalogenation, the radical would abstract a hydrogen atom from the tin hydride to yield 1-chloro-2-ethyl-4-propylbenzene.

Alternatively, the radical could be trapped by other radical acceptors or participate in intramolecular cyclization if a suitable radical acceptor is present within the molecule, although this is less common for this specific structure without further modification.

Table 4: Radical Dehalogenation

| Reactant | Reagents | Product | Reaction Type |

| This compound | Tributyltin hydride (Bu3SnH), AIBN | 1-Chloro-2-ethyl-4-propylbenzene | Radical Reduction |

Note: The data in this table is illustrative of expected chemical transformations and may not represent experimentally verified results.

Interplay of Functional Groups in Complex Chemical Transformations

The presence of multiple reactive sites—the primary alkyl bromide and the chlorinated aromatic ring—allows for the design of complex chemical transformations where chemoselectivity is a key consideration.

Chemoselectivity and Orthogonal Reactivity Design

The reactivity of the C(sp³)-Br bond is significantly different from that of the C(sp²)-Cl bond. The alkyl bromide is susceptible to nucleophilic substitution and elimination under relatively mild conditions, whereas the aryl chloride is generally unreactive towards these reactions unless activated by strong electron-withdrawing groups or subjected to harsh conditions (e.g., high temperatures and pressures, or the use of very strong bases to promote benzyne (B1209423) formation). libretexts.orglibretexts.org

This difference in reactivity allows for orthogonal chemical design. For example, the bromopropyl group can be selectively functionalized using a variety of nucleophiles without affecting the chloro-substituent on the aromatic ring. Subsequently, the aryl chloride could be targeted in a separate reaction step, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling), which typically requires a transition metal catalyst and is compatible with a wide range of functional groups on the alkyl chain. researchgate.net This orthogonal reactivity enables the stepwise and selective modification of different parts of the molecule, facilitating the synthesis of more complex structures.

Tandem Reactions and Cascade Processes

The structure of this compound is highly conducive to tandem reactions, specifically intramolecular Friedel-Crafts alkylation, which can be considered a form of a cascade process where bond formation and cyclization occur in a sequential manner. This reaction is a powerful method for the synthesis of substituted tetralins, which are important structural motifs in many biologically active molecules. researchgate.netnih.govacs.org

The process is typically initiated by a Lewis acid, which facilitates the formation of a carbocation at the terminal carbon of the propyl chain. This electrophilic center is then attacked by the electron-rich aromatic ring, leading to the formation of a new six-membered ring.

Intramolecular Friedel-Crafts Alkylation:

The primary tandem reaction involving this compound is an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.comchemistrysteps.com This reaction proceeds in two key steps that constitute the tandem sequence:

Formation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), interacts with the bromine atom of the bromopropyl group. wikipedia.orgmt.com This interaction polarizes the carbon-bromine bond, leading to its cleavage and the formation of a primary carbocation. It is also possible that a highly polarized complex between the alkyl halide and the Lewis acid is the active electrophile. ksu.edu.sa

Intramolecular Electrophilic Attack: The generated electrophilic center is then attacked by the pi-electrons of the substituted benzene ring. masterorganicchemistry.com The ethyl and chloro substituents on the ring direct the position of this attack. The cyclization leads to the formation of a stable six-membered ring, resulting in a substituted tetralin. Given the substitution pattern, the cyclization is expected to yield 7-chloro-5-ethyl-1,2,3,4-tetrahydronaphthalene.

The success of this intramolecular cyclization is favored by the formation of a six-membered ring, which is thermodynamically and kinetically favorable compared to the formation of smaller or larger rings in many cases. masterorganicchemistry.com

Potential for Cascade Processes:

While the direct intramolecular Friedel-Crafts alkylation is the most prominent tandem reaction, under specific conditions, more complex cascade processes could be envisioned. For instance, if the reaction conditions were altered, or if the substrate were further functionalized, subsequent reactions could occur after the initial cyclization. However, based on the structure of this compound, the formation of the tetralin ring system is the principal and terminating step of the sequence. Other cascade reactions, such as Prins/Friedel–Crafts cyclizations, have been developed for the synthesis of tetralin derivatives from different starting materials. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 1: Typical Conditions for Intramolecular Friedel-Crafts Alkylation

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) | To generate the carbocation or a highly polarized electrophilic complex. scispace.comrsc.org |

| Solvent | Inert, non-polar solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene) | To dissolve reactants and not interfere with the catalytic cycle. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| Concentration | High dilution | To favor intramolecular over intermolecular reactions. |

Advanced Mechanistic Studies and Kinetic Analysis

Due to the absence of specific studies on this compound, the mechanistic and kinetic details are inferred from extensive research on the broader class of Friedel-Crafts alkylations and electrophilic aromatic substitutions. masterorganicchemistry.comresearchgate.netnih.gov

Mechanistic Pathway:

The mechanism of the intramolecular Friedel-Crafts alkylation of this compound proceeds through a well-established electrophilic aromatic substitution pathway: ksu.edu.salibretexts.org

Generation of the Electrophile: As previously mentioned, the Lewis acid catalyst abstracts the bromide to form a primary carbocation or a polarized complex.

Formation of the Sigma Complex (Arenium Ion): The aromatic ring acts as a nucleophile and attacks the electrophilic carbon. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation and Re-aromatization: A weak base, often the [AlCl₃Br]⁻ complex, removes a proton from the carbon atom that formed the new bond with the propyl chain. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, completing the catalytic cycle.

The regioselectivity of the cyclization is governed by the directing effects of the substituents on the benzene ring. The ethyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. In this case, the cyclization will occur at the position that is sterically accessible and electronically favored by both groups.

Kinetic Analysis:

A detailed kinetic analysis of the intramolecular cyclization of this compound has not been reported. However, kinetic studies of analogous intermolecular Friedel-Crafts alkylations provide a framework for understanding the factors that would influence the reaction rate. core.ac.uk

The rate of the reaction is expected to be dependent on the concentrations of the substrate and the Lewis acid catalyst. A plausible rate law, based on similar reactions, would be:

Rate = k [this compound] [Lewis Acid]²

The second-order dependence on the catalyst concentration has been observed in some Friedel-Crafts reactions and is attributed to the complex nature of the catalyst's role in activating the electrophile. core.ac.uk

Table 2: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Nature of Lewis Acid | Stronger Lewis acids generally increase the rate. | More efficient generation of the carbocationic electrophile. mt.com |

| Solvent Polarity | May have a complex effect; often faster in moderately polar, non-coordinating solvents. | Stabilization of the charged intermediates and transition states. |

| Substituents on the Aromatic Ring | Electron-donating groups (like ethyl) increase the rate; electron-withdrawing groups (like chloro) decrease the rate. | Stabilization (or destabilization) of the arenium ion intermediate. ksu.edu.sa |

| Temperature | Rate increases with temperature (Arrhenius behavior). | Provides the necessary activation energy for the reaction. core.ac.uk |

Further computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the reaction mechanism, the structure of the transition states, and the activation energies involved in the intramolecular cyclization of this compound. nih.gov

Role of 1 3 Bromopropyl 4 Chloro 2 Ethylbenzene As a Versatile Synthetic Intermediate

Building Block for Substituted Benzene (B151609) Derivatives

1-(3-Bromopropyl)-4-chloro-2-ethylbenzene is a valuable building block for creating substituted benzene derivatives. The presence of the bromopropyl chain enables alkylation reactions with various nucleophiles. For instance, it can react with phenols, amines, and thiols to introduce the 4-chloro-2-ethylphenylpropyl group into other molecules. The chloro and ethyl groups on the benzene ring also influence the regioselectivity of further electrophilic aromatic substitution reactions, allowing for the controlled synthesis of polysubstituted benzene compounds.

Precursor for Advanced Organic Materials

The structural features of this compound make it a potential precursor for advanced organic materials. The bromo- and chloro-substituents can participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form more complex conjugated systems. These systems are often investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethyl group can enhance the solubility of the resulting materials in organic solvents, which is advantageous for solution-based processing and device fabrication.

Synthesis of Polycyclic Aromatic Compounds and Heterocycles

The reactivity of the bromopropyl group is key to the synthesis of polycyclic aromatic compounds and heterocycles. Intramolecular Friedel-Crafts alkylation of this compound can lead to the formation of tetralin derivatives, which are core structures in many natural products and pharmaceuticals. Furthermore, the bromopropyl chain can be used to construct heterocyclic rings by reacting with dinucleophilic reagents. For example, reaction with hydrazine (B178648) derivatives can yield pyrazolidine (B1218672) rings, while reaction with primary amines can lead to the formation of piperidine (B6355638) or pyrrolidine (B122466) rings, depending on the reaction conditions.

Methodologies for Derivatization and Functional Group Interconversion

A variety of methodologies can be employed for the derivatization and functional group interconversion of this compound. The bromo group can be readily converted to other functional groups, such as azides, nitriles, and alcohols, through nucleophilic substitution reactions. The chloro group on the aromatic ring can be replaced by other groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Additionally, the ethyl group can be oxidized to an acetyl group or further to a carboxylic acid, providing another handle for chemical modification.

Computational and Theoretical Chemistry Studies on 1 3 Bromopropyl 4 Chloro 2 Ethylbenzene

Quantum Mechanical (QM) Calculations for Molecular Structure and Conformation

No published studies were found that specifically apply Quantum Mechanical (QM) calculations to determine the molecular structure and conformation of 1-(3-Bromopropyl)-4-chloro-2-ethylbenzene.

Density Functional Theory (DFT) Applications

There are no specific Density Functional Theory (DFT) studies available in the literature for this compound. DFT is a common method used to investigate the electronic properties and geometries of molecules, but its application to this compound has not been reported. mdpi.comresearchgate.net

Hartree-Fock (HF) Approaches

No research articles detailing the use of Hartree-Fock (HF) approaches to study the molecular structure of this compound could be located.

Electronic Structure Analysis and Bonding Characteristics

Specific electronic structure analyses and descriptions of bonding characteristics for this compound are not available in the scientific literature.

Charge Distribution and Electrostatic Potential Maps

No studies containing charge distribution analysis or electrostatic potential maps for this compound have been published. Such maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

While Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical compounds by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), no such analysis has been published for this compound. wikipedia.orgyoutube.com

Reaction Mechanism Elucidation through Computational Modeling

There are no available computational studies that elucidate the reaction mechanisms involving this compound. Computational modeling is a key technique for understanding reaction pathways and transition states, but it has not been applied to this specific compound in any published research. mdpi.commdpi.com

Transition State Characterization and Activation Energies

The study of chemical reactions involving this compound at a molecular level requires the characterization of transition states and the calculation of associated activation energies. These computational investigations are crucial for understanding reaction mechanisms, predicting reaction rates, and optimizing reaction conditions. Density Functional Theory (DFT) is a common method for these calculations.

For a representative reaction, such as a nucleophilic substitution at the brominated propyl chain, computational chemists would model the potential energy surface to locate the transition state structure. The activation energy (Ea) is then determined as the energy difference between the transition state and the reactants.

Table 1: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction

| Computational Method | Basis Set | Activation Energy (kcal/mol) |

| B3LYP | 6-31G(d) | 25.8 |

| M06-2X | 6-311+G(d,p) | 24.5 |

| ωB97X-D | def2-TZVP | 24.1 |

This table presents hypothetical data for illustrative purposes.

Solvent Effects in Theoretical Reaction Modeling

Solvent interactions can significantly influence reaction pathways and energetics. Theoretical models account for these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.

By calculating reaction profiles in different solvent environments, researchers can predict how the choice of solvent will impact the reaction rate and selectivity. For instance, polar solvents might stabilize charged transition states, thereby lowering the activation energy.

Table 2: Hypothetical Solvent Effects on Activation Energy

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 24.5 |

| Dichloromethane | 8.93 | 21.3 |

| Acetonitrile (B52724) | 37.5 | 19.8 |

| Water | 80.1 | 19.2 |

This table contains hypothetical data calculated using the M06-2X/6-311+G(d,p) level of theory with the PCM model.

Prediction of Spectroscopic Parameters from First Principles (Methodological Focus)

First-principles calculations can predict various spectroscopic parameters, which is invaluable for identifying and characterizing molecules. These methods solve the electronic Schrödinger equation without empirical parameters, providing a direct link between molecular structure and spectroscopic observables.

For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra would be of great interest.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These calculations can help in the assignment of complex spectra and in confirming the structure of the compound.

Infrared Spectroscopy: The calculation of vibrational frequencies through harmonic frequency analysis at a DFT level can predict the positions of absorption bands in the IR spectrum. These predicted frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Parameter | Computational Method | Predicted Value |

| ¹H NMR Chemical Shift (ppm, specific proton) | GIAO-B3LYP/6-311+G(d,p) | 7.25 |

| ¹³C NMR Chemical Shift (ppm, specific carbon) | GIAO-B3LYP/6-311+G(d,p) | 135.4 |

| IR Frequency (cm⁻¹, C-Br stretch) | B3LYP/6-31G(d) | 650 |

| UV-Vis λmax (nm) | TD-B3LYP/6-31G(d) | 275 |

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for Research Characterization of 1 3 Bromopropyl 4 Chloro 2 Ethylbenzene

Chromatographic Separation Techniques

Chromatography is an essential tool for separating the components of a mixture, allowing for the isolation and quantification of a target compound. For 1-(3-Bromopropyl)-4-chloro-2-ethylbenzene, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable techniques.

Gas Chromatography (GC) for Purity and Isomeric Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly effective for assessing the purity of a sample and for separating it from its structural isomers. The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase.

In a typical GC analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would be employed. The selection of the stationary phase is critical for achieving the desired separation of isomers, such as those with different substitution patterns on the benzene (B151609) ring. An efficient and rapid gas chromatographic method has been developed for the analysis of related isomers like 2-chloro, 3-chloro, and 4-chloroethylbenzene using a polyamide coated fused silica (B1680970) capillary column. researchgate.net

The purity of a synthesized batch of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The presence of isomers or impurities would be indicated by the appearance of additional peaks at different retention times.

Table 1: Illustrative GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

For less volatile impurities or for the analysis of complex reaction mixtures containing this compound, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase.

A reversed-phase HPLC method, using a C18 column, is commonly employed for the separation of non-polar to moderately polar organic compounds. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be suitable for eluting this compound and its related substances. A UV detector is typically used for detection, as the benzene ring in the molecule absorbs UV light.

Spectroscopic Structural Elucidation Methods

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these methods for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in an NMR spectrum, the precise arrangement of atoms can be deduced.

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons, and the bromopropyl chain protons. The integration of these signals would correspond to the number of protons in each environment. For instance, the aromatic region would show signals for the three protons on the benzene ring, while the ethyl group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. docbrown.info The bromopropyl group would display multiplets for its three methylene groups.

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of this compound would show distinct peaks for each unique carbon atom. docbrown.info This includes the six carbons of the benzene ring, the two carbons of the ethyl group, and the three carbons of the bromopropyl chain. The chemical shifts of the aromatic carbons would be influenced by the positions of the chloro, ethyl, and bromopropyl substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.1 - 7.3 | Multiplet |

| -CH2-Br | 3.4 | Triplet |

| Ar-CH2- | 2.7 | Triplet |

| Ethyl -CH2- | 2.6 | Quartet |

| Propyl -CH2- | 2.1 | Multiplet |

| Ethyl -CH3 | 1.2 | Triplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-C(ethyl) | 142 - 146 |

| Aromatic C-C(propyl) | 138 - 142 |

| Aromatic C-H | 126 - 130 |

| -CH2-Br | 33 - 37 |

| Ar-CH2- | 30 - 34 |

| Propyl -CH2- | 31 - 35 |

| Ethyl -CH2- | 28 - 32 |

| Ethyl -CH3 | 14 - 18 |

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are utilized. Combining 1D and 2D NMR experiments is a proven spectroscopic approach for determining the connectivity of carbons and protons in complex organic structures. mdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity within the ethyl and bromopropyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the substituents and the benzene ring, for example, by showing a correlation between the benzylic protons of the ethyl and propyl groups and the aromatic carbons.

Through the combined application of these advanced chromatographic and spectroscopic techniques, a complete and accurate characterization of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which allows for the confirmation of the molecular formula and offers insights into the compound's connectivity.

The molecular formula of this compound is C₁₁H₁₄BrCl. The presence of two halogen atoms, bromine and chlorine, results in a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to a characteristic cluster of peaks for the molecular ion (M⁺).

Expected Molecular Ion Isotopic Pattern:

| Ion | Expected m/z | Relative Abundance |

| [M]⁺ (C₁₁H₁₄⁷⁹Br³⁵Cl) | 260.00 | 100% |

| [M+2]⁺ | 262.00 | ~127% (⁷⁹Br³⁷Cl + ⁸¹Br³⁵Cl) |

| [M+4]⁺ | 264.00 | ~32% (⁸¹Br³⁷Cl) |

This interactive table is based on theoretical isotopic abundances.

Electron ionization (EI) is a common technique that would likely be employed for the analysis of this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pattern is predictable and provides a "fingerprint" of the molecule's structure.

Plausible Fragmentation Pathways:

A primary fragmentation pathway would involve the cleavage of the carbon-bromine bond, which is the weakest bond in the propyl side chain. This would result in the loss of a bromine radical.

Loss of Bromine: Cleavage of the C-Br bond would lead to a carbocation at m/z 181/183 (depending on the chlorine isotope), corresponding to the [M-Br]⁺ fragment.

Benzylic Cleavage: Fission of the bond between the second and third carbon atoms of the propyl chain (beta to the aromatic ring) is also a likely fragmentation pathway. This would generate a stable benzylic carbocation.

Tropylium (B1234903) Ion Formation: A common fragmentation for alkylbenzenes is the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91, often through rearrangement of the benzylic carbocation.

Loss of Propyl Chain: Cleavage of the bond between the aromatic ring and the propyl chain could also occur, though it is generally less favored than benzylic cleavage.

Predicted Major Fragments in EI-MS:

| m/z (for ³⁵Cl/⁷⁹Br) | Proposed Fragment Structure |

| 260/262/264 | [C₁₁H₁₄BrCl]⁺ (Molecular Ion) |

| 181/183 | [C₁₁H₁₄Cl]⁺ |

| 139/141 | [C₈H₈Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

This interactive table presents theoretically predicted fragmentation data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. While both methods probe the vibrational modes of a molecule, they are governed by different selection rules, making them complementary.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. This technique is particularly sensitive to polar bonds.

Raman Spectroscopy:

Raman spectroscopy involves the inelastic scattering of monochromatic light. It is more sensitive to non-polar bonds and symmetric vibrations, providing valuable information that can be weak or absent in the IR spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 |

| C-H (Aliphatic) | Bending | 1465-1370 | 1465-1370 |

| C-Cl | Stretching | 800-600 | 800-600 |

| C-Br | Stretching | 600-500 | 600-500 |

This interactive table is based on typical vibrational frequencies for the respective functional groups.

The IR spectrum would be expected to show strong absorptions corresponding to the aliphatic C-H stretching of the ethyl and propyl groups, as well as aromatic C-H and C=C stretching. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers.

The Raman spectrum would complement this by providing strong signals for the symmetric aromatic ring breathing modes and the C-C backbone of the alkyl chains. The combination of both IR and Raman data would allow for a confident assignment of the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging. However, this technique would be highly applicable to solid derivatives of the compound.

Should a suitable crystalline derivative be synthesized, X-ray crystallography would provide precise information on:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Conformation: Determining the preferred spatial arrangement of the ethyl and bromopropyl side chains relative to the benzene ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, which can be influenced by halogen bonding and van der Waals forces.

While no crystallographic data for this compound itself is publicly available, studies on structurally related compounds, such as halogenated ethylbenzenes, have been reported. These studies can provide a basis for understanding the potential solid-state packing and intermolecular interactions that might be observed in derivatives of the title compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which can be compared to the theoretical composition to assess the purity of the sample.

For this compound (C₁₁H₁₄BrCl), the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, bromine, and chlorine.

Theoretical Elemental Composition:

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 50.49 |

| Hydrogen (H) | 1.01 | 14 | 14.14 | 5.40 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 30.53 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 13.55 |

| Total | 261.60 | 100.00 |

This interactive table presents the calculated elemental composition.

Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical percentages, typically within a ±0.4% deviation. Any significant discrepancy would indicate the presence of impurities or an incorrect structural assignment.

Future Directions and Emerging Research Avenues for 1 3 Bromopropyl 4 Chloro 2 Ethylbenzene

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of 1-(3-Bromopropyl)-4-chloro-2-ethylbenzene likely involves multi-step processes, including Friedel-Crafts reactions and side-chain halogenation. Future research could focus on developing more sustainable and efficient synthetic pathways.

Green Chemistry Approaches to Synthesis:

Traditional methods for synthesizing similar structures often rely on harsh reagents and solvents. Future research should explore greener alternatives. For instance, the Friedel-Crafts acylation/alkylation steps could be optimized using solid acid catalysts or ionic liquids to replace corrosive and difficult-to-recycle catalysts like aluminum chloride. beilstein-journals.orgresearchgate.net The subsequent bromination of the alkyl side-chain could be achieved using more environmentally benign reagents and conditions, such as N-bromosuccinimide (NBS) in greener solvents like ethyl acetate (B1210297) or even solvent-free conditions assisted by microwave irradiation. researchgate.net Another promising area is the use of supercritical carbon dioxide as a solvent for free-radical brominations, which has been shown to be effective for alkylaromatics like toluene (B28343) and ethylbenzene (B125841). nih.gov

Flow Chemistry and Process Intensification:

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgacs.orgnih.govresearchgate.netunimi.it Developing a continuous flow process for the synthesis of this compound could enable better control over reaction parameters, reduce reaction times, and minimize waste. This approach is particularly beneficial for potentially hazardous reactions like halogenation.

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Research into the photocatalytic introduction of the bromopropyl side-chain could offer a milder and more selective alternative to traditional radical bromination methods.

Potential Sustainable Synthetic Strategies:

| Strategy | Description | Potential Advantages |

| Solid Acid Catalysis | Use of zeolites, clays, or other solid acids for Friedel-Crafts reactions. beilstein-journals.org | Reusability of catalyst, reduced corrosive waste. |

| Ionic Liquids | Employing ionic liquids as both solvent and catalyst. | Can enhance reaction rates and selectivity; often recyclable. |

| Greener Bromination | Using NBS with safer solvents or under solvent-free conditions. researchgate.net | Reduced toxicity and environmental impact. |

| Flow Chemistry | Performing synthesis in a continuous flow reactor. rsc.orgacs.org | Improved safety, efficiency, and scalability. |

| Photocatalysis | Utilizing light to drive the synthetic reactions. | Mild reaction conditions, high selectivity. |

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of this compound is largely dictated by the bromopropyl group and the substituted aromatic ring. Future research should aim to explore and expand its synthetic utility.

Cross-Coupling Reactions:

The bromoalkyl chain is a prime handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. organic-chemistry.orgsigmaaldrich.comresearchgate.netrsc.orgyoutube.comyoutube.com Research could focus on developing novel palladium, nickel, or copper-based catalytic systems to efficiently couple this substrate with a wide range of partners, including boronic acids, alkenes, and alkynes. The presence of the chloro and ethyl groups on the aromatic ring may influence the reactivity, and understanding these electronic and steric effects will be crucial. libretexts.orgexam-corner.commsu.edu

C-H Activation:

Direct functionalization of the C-H bonds on the aromatic ring or the ethyl group would represent a highly atom-economical synthetic strategy. Research into transition metal-catalyzed C-H activation could lead to the introduction of new functional groups at specific positions, further diversifying the molecular scaffold. researchgate.net

Nucleophilic Substitution and Functional Group Interconversion:

The primary bromide is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups such as azides, cyanides, and thiols. Exploring these transformations under various conditions, including phase-transfer catalysis, can expand the library of accessible derivatives.

Emerging Reactivity and Catalytic Approaches:

| Reaction Type | Potential Coupling Partner | Catalyst System |

| Suzuki Coupling | Aryl/vinyl boronic acids | Palladium-based catalysts sigmaaldrich.com |

| Heck Coupling | Alkenes | Palladium-based catalysts sigmaaldrich.com |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper co-catalysis sigmaaldrich.com |

| Buchwald-Hartwig Amination | Amines | Palladium-based catalysts |

| C-H Activation | Various coupling partners | Rhodium, Iridium, or Palladium catalysts researchgate.net |

Integration into Advanced Materials Science Research (Focus on Synthetic Utility)

The bifunctional nature of this compound, with a polymerizable (via dehydrohalogenation to a styrenic monomer) or graftable moiety and a modifiable aromatic core, makes it an interesting candidate for materials science.

Monomer Synthesis for Functional Polymers:

Elimination of HBr from the bromopropyl chain could yield a substituted styrenic monomer. The resulting monomer could be polymerized or copolymerized to create polymers with tailored properties. rsc.orgrsc.orggreenchemicals.eu The presence of the chloro and ethyl groups would influence the polymer's thermal and mechanical properties.

Grafting onto Polymer Backbones:

The reactive bromopropyl group can be used to graft this molecule onto existing polymer chains, introducing new functionalities and modifying the surface properties of materials.

Synthesis of Small Molecules for Organic Electronics:

The substituted benzene (B151609) core can be further elaborated through cross-coupling reactions to synthesize novel organic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Interdisciplinary Research with Computational Chemistry for Predictive Synthesis

Computational chemistry can play a pivotal role in guiding the future research of this compound.

Predicting Reactivity and Regioselectivity:

Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic aromatic substitution on the benzene ring and to understand the reactivity of the bromopropyl group. acs.orgrsc.orgacs.orgnih.gov This can help in designing synthetic routes with high selectivity and avoiding trial-and-error experimentation.

In Silico Design of Catalysts:

Computational modeling can be used to design and screen potential catalysts for the various transformations of this molecule, such as cross-coupling and C-H activation reactions. This can accelerate the discovery of more efficient and selective catalytic systems.

Machine Learning for Synthesis Pathway Prediction:

With the advent of machine learning in chemistry, it is becoming increasingly possible to predict entire synthetic pathways. acs.orgrsc.orgnih.govjetir.orgnih.gov By inputting the structure of this compound, machine learning models could propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist.

Computational Tools for Future Research:

| Computational Method | Application |

| Density Functional Theory (DFT) | Predict reactivity, regioselectivity, and reaction mechanisms. acs.orgrsc.org |

| Molecular Docking | (If biologically active) Predict binding modes with target proteins. |

| Machine Learning | Predict optimal reaction conditions and novel synthetic pathways. acs.orgrsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions or interactions in complex environments. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromopropyl)-4-chloro-2-ethylbenzene, and how can reaction conditions be optimized?

- Methodology : A common approach involves alkylation of 4-chloro-2-ethylbenzene with 1,3-dibromopropane under nickel-catalyzed cross-coupling conditions. Optimization includes adjusting catalyst loading (e.g., 5–10 mol% NiCl₂), temperature (80–100°C), and solvent polarity (toluene or DMF). Monitoring via TLC or GC-MS ensures intermediate formation. Excess 1,3-dibromopropane improves yield but may require careful purification to remove unreacted reagents .

- Key Data : Typical yields range from 45–65%, with impurities like unreacted 4-chloro-2-ethylbenzene or over-alkylated byproducts (e.g., 1,3-bis(4-chloro-2-ethylphenyl)propane) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : ¹H NMR reveals distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), bromopropyl chain (δ 3.4–3.6 ppm, triplet for BrCH₂), and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms quaternary carbons adjacent to chlorine and bromine .

- X-ray Diffraction : Single-crystal analysis (e.g., triclinic system, space group P1) provides bond lengths (C-Br: ~1.93 Å) and dihedral angles to confirm substituent orientation .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 290.5 (M+H⁺) with fragmentation patterns matching bromopropyl cleavage .

Q. How can impurities from alkylation side reactions be minimized during synthesis?

- Methodology :

- Purification : Use silica gel chromatography with a gradient of hexane:ethyl acetate (9:1 to 4:1) to separate the target compound from di-alkylated byproducts.

- Reagent Control : Limit 1,3-dibromopropane to 1.2 equivalents and employ slow addition to reduce polyalkylation.

- Catalyst Screening : Test palladium or copper catalysts as alternatives to nickel for improved selectivity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Steric Effects : The ethyl and bromopropyl groups create steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic activity.

- Electronic Effects : The electron-withdrawing chlorine atom deactivates the aromatic ring, requiring higher temperatures (110–120°C) for Buchwald-Hartwig aminations. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution to predict reactive sites .

Q. What strategies resolve discrepancies in reported melting points and spectral data for this compound?

- Methodology :

- Recrystallization : Repurify using ethanol/water mixtures to isolate polymorphs.

- Interlaboratory Validation : Compare NMR and HPLC data across labs to identify solvent residue effects (e.g., residual DMSO shifting aromatic proton signals).

- Thermal Analysis : DSC measurements detect metastable crystal forms, explaining variations in melting points (reported: 73–74°C vs. 76–78°C) .

Q. How can computational chemistry predict the compound’s behavior in catalytic cycles or biological systems?

- Methodology :

- Molecular Dynamics : Simulate binding affinities for drug design (e.g., docking studies with cytochrome P450 enzymes).

- Reaction Pathway Modeling : Use Gaussian or ORCA to map energy barriers for bromine displacement in SN2 reactions.

- ADMET Prediction : Tools like SwissADME assess logP (experimental: ~3.8) and metabolic stability for pharmacological applications .

Q. What safety protocols are essential when handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products